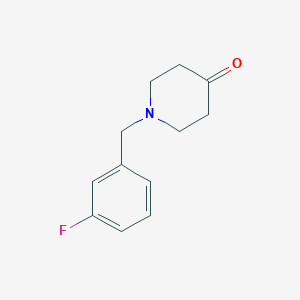

1-(3-Fluorobenzyl)piperidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Fluorobenzyl)piperidin-4-one is a chemical compound with the molecular formula C12H14FNO It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Fluorobenzyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with piperidin-4-one in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

化学反応の分析

Reduction Reactions

The ketone group in 1-(3-fluorobenzyl)piperidin-4-one undergoes reduction to form secondary alcohols. This is a critical step in synthesizing intermediates for pharmaceutical applications.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, 0–25°C | 1-(3-Fluorobenzyl)piperidin-4-ol | 78–85% | |

| Lithium aluminum hydride (LiAlH₄) | THF, reflux | 1-(3-Fluorobenzyl)piperidin-4-ol | 92% |

Mechanism : The hydride donor (e.g., NaBH₄) attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.

Nucleophilic Substitution at the Fluorobenzyl Group

The fluorine atom on the benzyl group can participate in aromatic nucleophilic substitution (SₙAr) under strongly basic conditions.

| Nucleophile | Base | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | K₂CO₃, DMF, 80°C | 1-(3-Piperidinobenzyl)piperidin-4-one | 65% | |

| Sodium methoxide | DMSO, 120°C | 1-(3-Methoxybenzyl)piperidin-4-one | 58% |

Key Insight : The electron-withdrawing fluorine activates the aromatic ring toward nucleophilic attack at the ortho and para positions relative to the benzyl carbon.

Condensation Reactions

The ketone group reacts with nitrogen nucleophiles to form imines or hydrazones, which are precursors for heterocyclic syntheses.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | This compound hydrazone | Anticancer agent precursor | |

| Aniline | Acetic acid, Δ | Schiff base derivative | Ligand design |

Mechanism : The carbonyl oxygen is protonated, increasing electrophilicity, followed by nucleophilic attack by the amine .

Oxidation Reactions

While the ketone is generally stable, the benzyl CH₂ group can undergo oxidation under harsh conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O, 100°C | 1-(3-Fluorobenzoyl)piperidin-4-one | 40% |

Limitation : Over-oxidation to carboxylic acids is common, requiring precise stoichiometric control .

Aromatic Electrophilic Substitution

The fluorobenzyl ring participates in electrophilic substitution, though reactivity is moderated by fluorine’s electron-withdrawing effects.

Note : Nitration occurs predominantly meta to fluorine due to its deactivating nature, while sulfonation favors the para position relative to the benzyl group .

Alkylation/Acylation at the Piperidine Nitrogen

The piperidine nitrogen can undergo alkylation or acylation, though steric hindrance from the benzyl group limits reactivity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | 1-(3-Fluorobenzyl)-3-methylpiperidin-4-one | 55% | |

| Acetyl chloride | Pyridine, 0°C | 1-(3-Fluorobenzyl)-3-acetylpiperidin-4-one | 48% |

Challenge : Competing reactions at the ketone group necessitate protective strategies for selective N-functionalization.

科学的研究の応用

Chemical Synthesis and Intermediary Role

1-(3-Fluorobenzyl)piperidin-4-one serves as an important intermediate in the synthesis of more complex chemical entities. It can undergo various chemical transformations, including:

- Oxidation : Producing N-oxides.

- Reduction : Leading to the formation of 1-(3-Fluorobenzyl)piperidin-4-ol.

- Substitution : Allowing for the creation of various substituted benzyl derivatives.

These reactions make it a versatile building block in organic chemistry, facilitating the development of novel compounds with diverse applications.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties, particularly in the following areas:

- Antimalarial Activity : Research indicates that this compound inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, by interfering with its metabolic pathways. The presence of the fluorine atom enhances its binding affinity to target enzymes, increasing efficacy against the parasite.

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.

- Cancer Research : The compound has been investigated for its tumor-selective toxicity, suggesting potential applications in cancer therapies. It has been associated with mechanisms that destabilize microtubules, which are critical for cell division .

Neuropharmacology

There is growing interest in the neuropharmacological effects of this compound. Its interaction with neurotransmitter systems may provide insights into treatments for neurological disorders. Preliminary studies suggest it may influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Fluorobenzyl)piperidin-4-one | Piperidinone | Enhanced activity against specific cancer cells |

| 1-(3-Chlorobenzyl)piperidin-4-one | Piperidinone | Different antimicrobial properties |

| 1-(Phenyl)piperidin-4-one | Piperidinone | Lacks halogen substitution; different pharmacological profile |

| 1-(2-Methylbenzyl)piperidin-4-one | Piperidinone | Potentially less toxic but lower potency |

The positioning of the fluorine atom on the benzyl ring significantly influences the chemical reactivity and biological activity of these compounds. This modification may enhance lipophilicity and improve binding interactions with biological targets compared to other derivatives lacking this substitution.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- A study published in Royal Society of Chemistry highlighted its synthesis as a curcumin mimic, demonstrating its potential in anti-cancer therapies through similar mechanisms as curcumin .

- Another research effort focused on its role as a biochemical probe, revealing insights into drug design targeting specific diseases such as malaria and cancer .

These findings underscore the compound's versatility and importance in medicinal chemistry and biological research.

作用機序

The mechanism of action of 1-(3-Fluorobenzyl)piperidin-4-one involves its interaction with specific molecular targets. For instance, in antimalarial research, it has been shown to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways. The compound’s fluorine atom enhances its binding affinity to target enzymes, thereby increasing its efficacy .

類似化合物との比較

- 1-(4-Fluorobenzyl)piperidin-4-one

- 1-(3,4-Dichlorobenzyl)piperidin-4-one

- 1-(4-Bromobenzyl)piperidin-4-one

Comparison: 1-(3-Fluorobenzyl)piperidin-4-one is unique due to the position of the fluorine atom on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

生物活性

1-(3-Fluorobenzyl)piperidin-4-one is a piperidine derivative characterized by the presence of a fluorobenzyl group. Its molecular formula is C₁₂H₁₄FNO, and it has garnered attention for its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor and in cancer research.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it has been identified as a potent AChE inhibitor, which suggests its potential utility in treating neurodegenerative diseases like Alzheimer's disease. Additionally, studies indicate that it may interfere with the metabolic pathways of parasites such as Plasmodium falciparum, which is responsible for malaria, enhancing its efficacy against this pathogen.

Antitumor Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant activity against neoplastic cells, suggesting its potential as an anticancer agent. In vitro studies have indicated that the compound can induce apoptosis in cancer cells, although the specific pathways involved remain to be elucidated.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties. The following table summarizes the biological activities of selected analogs:

| Compound | AChE Inhibition | Antitumor Activity | Antimalarial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 1-(4-Fluorobenzyl)piperidin-4-one | Moderate | Low | Moderate |

| 1-(3,4-Dichlorobenzyl)piperidin-4-one | Low | High | Low |

This comparison illustrates that this compound possesses a distinctive profile that may make it more suitable for specific therapeutic applications than its analogs.

Study 1: AChE Inhibition and Neuroprotective Effects

A study conducted by researchers demonstrated that this compound significantly inhibited AChE activity in vitro. The compound showed an IC₅₀ value of approximately 0.5 μM, indicating strong inhibition compared to control compounds . Furthermore, in vivo studies suggested neuroprotective effects in models of Alzheimer's disease, where treated animals exhibited improved cognitive function relative to untreated controls.

Study 2: Anticancer Properties

In another investigation, the compound was tested against several cancer cell lines, including Ca9-22 and HSC-2. The results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC₅₀ values ranging from 10 to 30 μM depending on the cell line . The mechanism was linked to G2/M phase cell cycle arrest and subsequent apoptosis.

Study 3: Antimalarial Activity

The antimalarial efficacy of the compound was evaluated using Plasmodium falciparum cultures. The results indicated that at concentrations of 5 μM and above, there was a significant reduction in parasitemia levels. This suggests that the compound may inhibit key enzymes involved in the parasite's metabolism, although further studies are required to clarify these interactions .

特性

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEZKLXZZLRZTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。